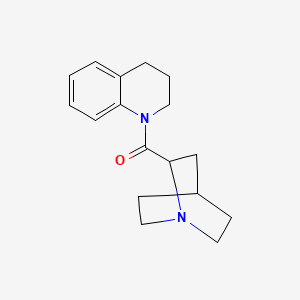
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is a complex organic compound that features a quinoline core fused with a bicyclic azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- typically involves multi-step organic reactions. One common approach is the enantioselective construction of the azabicyclo octane scaffold, which can be achieved through various methodologies . These methods often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can be achieved directly during the transformation that generates the azabicyclo octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is unique due to its specific combination of a quinoline core and an azabicyclo octane structure This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
69907-18-2 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(16-12-13-7-10-18(16)11-8-13)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6,13,16H,3,5,7-12H2 |
InChI Key |
VQFXHSJKRZAPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC4CCN3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















